Desulfonamid MLN 4924

Übersicht

Beschreibung

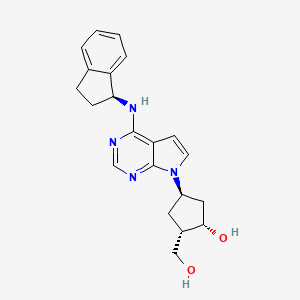

Intermediate in the preparation of MLN 4924.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Desulfonamid MLN 4924 ist ein potenter und selektiver niedermolekularer Inhibitor des NEDD8-aktivierenden Enzyms (NAE) {svg_1}. In den meisten getesteten Krebszellen führt die Hemmung von NAE zur Induktion der DNA-Rereplikation, was zu DNA-Schäden und Zelltod führt {svg_2}. Dies macht es zu einem potenziellen Therapeutikum für verschiedene Krebsarten.

Behandlung des diffusen großzelligen B-Zell-Lymphoms (DLBCL)

In präklinischen Modellen des aktivierten B-Zell-ähnlichen (ABC) diffusen großzelligen B-Zell-Lymphoms (DLBCL) führte die Behandlung mit MLN4924 zu einer schnellen Anhäufung von pIκBα, einer Abnahme des nuklearen p65-Gehalts, einer Reduktion der nuklearen Faktor-κB (NF-κB)-Transkriptionsaktivität und einer G1-Arrest, was letztendlich zur Induktion der Apoptose führte {svg_3}. Dies deutet darauf hin, dass MLN4924 eine potenzielle Behandlung für DLBCL sein könnte.

Hemmung des NEDD8-aktivierenden Enzyms

MLN4924 hemmt die Cullin-Neddylierung durch direkte Zielsetzung des NEDD8-aktivierenden Enzyms, das für die Aktivität der Cullin-RING-Ligase (CRL) essentiell ist {svg_4}. Diese Hemmung kann zur Unterdrückung des Wachstums menschlicher Tumore xenografts bei Mäusen führen {svg_5}.

Genom-Editierung

In Kombination mit anderen niedermolekularen Verbindungen wurde berichtet, dass MLN4924 die präzise CRISPR-Cas9-Genom-Editierung in menschlichen pluripotenten Stammzellen erhöht {svg_6}. Dies deutet darauf hin, dass MLN4924 verwendet werden könnte, um die Effizienz der Genom-Editierung zu verbessern.

Behandlung des multiplen Myeloms

Durch Blockierung von NAE und Proteasom hemmt MLN4924 zusammen mit Bortezomib AKT und mTOR und induziert Apoptose in multiplen Myelom-Zelllinien {svg_7}. Dies deutet darauf hin, dass MLN4924 eine potenzielle Behandlung für multiples Myelom sein könnte.

Regulation intrazellulärer Proteine

NAE spielt eine wesentliche Rolle bei der Regulierung der Aktivität einer Teilmenge der Ubiquitin-E3-Ligasen, der Cullin-RING-Ligasen (CRLs), die für die Regulierung des Abbaus vieler intrazellulärer Proteine verantwortlich sind {svg_8}. Durch die Hemmung von NAE kann MLN4924 die Regulation dieser Proteine beeinflussen.

Wirkmechanismus

Target of Action

Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .

Mode of Action

MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .

Biochemical Pathways

The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .

Pharmacokinetics

The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .

Result of Action

The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .

Action Environment

The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated

Eigenschaften

IUPAC Name |

(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPPXBPNHSWHBK-QXGSTGNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

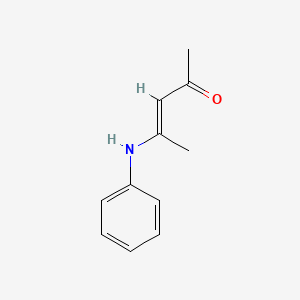

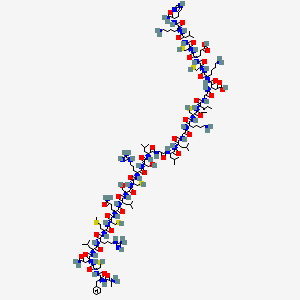

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)

![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)